3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid
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Overview
Description
3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable aromatic precursor, followed by further functionalization to introduce the fluoro and methoxy groups. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often employ large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated benzoic acids and their derivatives, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid .
Uniqueness
What sets 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and fluoro groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-2-fluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-3-2-4(9(13)14)7(10)6(5)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGYUIZKKDIRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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